molecular formula C10H7NO B13823083 1H-Indeno[5,6-C][1,2]oxazole CAS No. 42339-02-6

1H-Indeno[5,6-C][1,2]oxazole

Cat. No.: B13823083
CAS No.: 42339-02-6
M. Wt: 157.17 g/mol
InChI Key: USCLZCNSVAMZRL-UHFFFAOYSA-N
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Description

1H-Indeno[5,6-c]isoxazole(9CI) is a heterocyclic compound that features an isoxazole ring fused with an indene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indeno[5,6-c]isoxazole(9CI) can be synthesized through various methods. One common approach involves the cyclization of indanone derivatives with hydroxylamine under acidic conditions . Another method includes the reaction of terminal alkynes with aldehydes followed by treatment with molecular iodine and hydroxylamine . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of 1H-Indeno[5,6-c]isoxazole(9CI) often involves large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[5,6-c]isoxazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Sodium azide, sodium methoxide, and other nucleophiles.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1H-Indeno[5,6-c]isoxazole(9CI) is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

42339-02-6

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

1H-cyclopenta[f][2,1]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-6-12-11-10(9)5-8(7)3-1/h1-6,11H

InChI Key

USCLZCNSVAMZRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CONC3=CC2=C1

Origin of Product

United States

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